rac Bopindolol-d9
CAS No.: 1794891-82-9
Cat. No.: VC0133291
Molecular Formula: C23H28N2O3
Molecular Weight: 389.543
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1794891-82-9 |
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Molecular Formula | C23H28N2O3 |
Molecular Weight | 389.543 |
IUPAC Name | [1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |
Standard InChI | InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3 |
Standard InChI Key | UUOJIACWOAYWEZ-WVZRYRIDSA-N |
SMILES | CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |
Introduction
Synthesis and Production
rac Bopindolol-d9 is typically produced using specialized synthetic methods to incorporate deuterium atoms at specific positions in the molecule. The synthesis process likely involves deuterium exchange reactions or the use of deuterated precursors during key steps of the synthesis pathway . Commercial production of this compound appears to be limited, as it is primarily intended for specialized research applications rather than therapeutic use.
According to product listings, rac Bopindolol-d9 is categorized as a "made to order" compound, indicating that it is typically produced only when specifically requested . This manufacturing approach reflects its specialized nature and relatively limited demand compared to pharmaceutical compounds intended for clinical use. The product is typically supplied in a "neat" format, meaning it is provided without additional solvents or diluents .
Pharmacological Properties
rac Bopindolol-d9 retains the fundamental pharmacological properties of non-deuterated bopindolol. As a beta-adrenergic receptor antagonist, it competitively blocks the binding of catecholamines (such as epinephrine and norepinephrine) to both β1 and β2 adrenergic receptors. This mechanism of action is responsible for the therapeutic effects of bopindolol in conditions such as hypertension and certain cardiac disorders, although rac Bopindolol-d9 itself is strictly intended for research purposes rather than therapeutic applications.
Metabolic Pathways and Derivatives
One significant metabolic pathway for bopindolol involves debenzoylation, resulting in the formation of 2-Debenzoyl bopindolol. This metabolite retains beta-blocking activity and is considered pharmacologically active. The deuterated analog, 2-Debenzoyl rac Bopindolol-d9, is therefore an important compound in metabolic studies investigating the biotransformation of bopindolol .
Table 2: Chemical Properties of 2-Debenzoyl rac Bopindolol-d9
Parameter | Value |
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Molecular Formula | C16H24N2O2 (non-deuterated formula) |
Molecular Weight | 285.43 g/mol |
IUPAC Name | 1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |
InChI | InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3/i2D3,3D3,4D3 |
Analytical Applications
rac Bopindolol-d9 serves as an ideal internal standard in quantitative analysis of bopindolol and its metabolites using mass spectrometry-based methods . The mass difference of 9 atomic mass units between rac Bopindolol-d9 and non-deuterated bopindolol enables clear differentiation between the internal standard and the analyte of interest during mass spectrometric detection. This separation is crucial for accurate quantification, particularly in complex biological matrices where matrix effects can impact ionization efficiency.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying rac Bopindolol-d9 and related compounds in biological samples . This methodology offers superior sensitivity and specificity compared to other analytical approaches. The use of stable isotope-labeled internal standards like rac Bopindolol-d9 is considered a gold standard in bioanalytical method development, as it compensates for variations in sample preparation, chromatographic behavior, and ionization efficiency during mass spectrometric analysis .
Research Applications
The applications of rac Bopindolol-d9 span multiple research domains, with particular relevance to pharmacokinetic studies, method development in analytical chemistry, and investigations of beta-adrenergic receptor pharmacology . In pharmacokinetic research, this deuterated analog enables researchers to track the distribution, metabolism, and elimination of bopindolol in biological systems with high precision. When administered alongside non-deuterated bopindolol, rac Bopindolol-d9 allows for clear differentiation between endogenous and exogenous metabolite pathways .
rac Bopindolol-d9 is categorized under several research areas according to product classifications, including:
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Neurotransmission research
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Alzheimer's disease, memory, learning, and cognition studies
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Parkinson's disease investigations
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Schizophrenia research
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Addiction studies
Current Research Trends and Future Directions
Current research involving rac Bopindolol-d9 primarily focuses on its application in analytical method development, metabolic studies, and pharmacokinetic investigations . As analytical techniques continue to evolve, particularly in the field of mass spectrometry, the role of deuterated standards like rac Bopindolol-d9 in pharmaceutical analysis is expected to expand.
Emerging research trends include:
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Integration of rac Bopindolol-d9 in high-resolution mass spectrometry methods for metabolite identification
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Application in studies investigating rare or minor metabolic pathways of bopindolol
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Use in receptor binding studies to elucidate subtle aspects of beta-adrenergic receptor pharmacology
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Incorporation into computational modeling studies examining the conformational behavior and receptor interactions of beta-blockers
Future directions may include more sophisticated applications in personalized medicine research, where deuterated standards like rac Bopindolol-d9 could facilitate precise quantification of drug levels in patient samples, potentially contributing to individualized dosing strategies for beta-blockers .
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